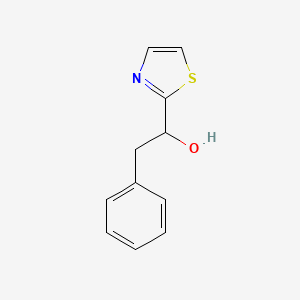![molecular formula C9H8BrN3O B12095149 N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B12095149.png)
N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AcetaMide, N-(3-broMoiMidazo[1,2-a]pyridin-8-yl)- is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological properties and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromine atom in the structure adds to its reactivity and potential for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AcetaMide, N-(3-broMoiMidazo[1,2-a]pyridin-8-yl)- typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can proceed through different pathways depending on the reaction conditions. For instance, in toluene, the reaction can be promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), leading to the formation of N-(pyridin-2-yl)amides . Alternatively, in ethyl acetate, a one-pot tandem cyclization/bromination can occur when only TBHP is added, resulting in the formation of 3-bromoimidazo[1,2-a]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could potentially be employed to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
AcetaMide, N-(3-broMoiMidazo[1,2-a]pyridin-8-yl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization.
Oxidation and Reduction Reactions: Oxidizing agents like TBHP and reducing agents like sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce fused ring systems.
Applications De Recherche Scientifique
AcetaMide, N-(3-broMoiMidazo[1,2-a]pyridin-8-yl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and antiviral properties.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of related compounds.
Industrial Applications:
Mécanisme D'action
The mechanism of action of AcetaMide, N-(3-broMoiMidazo[1,2-a]pyridin-8-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar core structure but lack the bromine atom, which affects their reactivity and biological properties.
Imidazo[1,2-a]pyridines: This class of compounds includes various derivatives with different substituents, each with unique properties and applications.
Uniqueness
AcetaMide, N-(3-broMoiMidazo[1,2-a]pyridin-8-yl)- is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for medicinal chemistry and other scientific research applications.
Propriétés
Formule moléculaire |
C9H8BrN3O |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
N-(3-bromoimidazo[1,2-a]pyridin-8-yl)acetamide |
InChI |
InChI=1S/C9H8BrN3O/c1-6(14)12-7-3-2-4-13-8(10)5-11-9(7)13/h2-5H,1H3,(H,12,14) |
Clé InChI |
YEZOEEKDKMHBLS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CN2C1=NC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-1-[2-[[3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12095068.png)










![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine](/img/structure/B12095143.png)
![N-[5-[6-[[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12095154.png)
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B12095158.png)
